molecular formula C16H24N2O2 B8529742 Benzyl (1-isopropylpiperidin-4-yl)carbamate

Benzyl (1-isopropylpiperidin-4-yl)carbamate

Cat. No. B8529742
M. Wt: 276.37 g/mol
InChI Key: KRTTXCJTLXOSOK-UHFFFAOYSA-N
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Patent
US07531537B2

Procedure details

The crude product (6.32 g) containing benzyl(1-isopropylpiperidin-4-yl)carbamate obtained in Example 382-(1) is dissolved in ethanol (100 ml), and thereto is added 10% palladium on carbon (600 mg), and the mixture is stirred at ambient temperature under hydrogen atmosphere overnight. The insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure, and subjected to azeotropic distillation with toluene. The resulting residue is purified by NH-silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/1, then chloroform/methanol=20/1, and further 10/1) to give 4-amino-1-isopropylpiperidine (1.90 g). The resulting 4-amino-1-isopropylpiperidine is treated with 4N hydrogen chloride in dioxane to give 4-amino-1-isopropylpiperidine dihydrochloride.
[Compound]
Name
crude product
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][N:14]([CH:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:10][CH:11]1[CH2:16][CH2:15][N:14]([CH:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]1

Inputs

Step One
Name
crude product
Quantity
6.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CCN(CC1)C(C)C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble materials are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by NH-silica gel column chromatography (eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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